molecular formula C12H16O3 B1611510 4-(2,5-Dimethoxyphenyl)butan-2-one CAS No. 81885-74-7

4-(2,5-Dimethoxyphenyl)butan-2-one

Cat. No.: B1611510
CAS No.: 81885-74-7
M. Wt: 208.25 g/mol
InChI Key: VSHJVOQBBGHZMW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)butan-2-one is a substituted aromatic ketone featuring a phenyl ring with two methoxy (-OCH₃) groups at the 2- and 5-positions and a ketone group at the second carbon of a four-carbon chain. Methoxy substituents are known to influence electronic properties, solubility, and reactivity, making this compound distinct from analogs with alternative substituents (e.g., methyl or halogens) .

Properties

CAS No.

81885-74-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)butan-2-one

InChI

InChI=1S/C12H16O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

VSHJVOQBBGHZMW-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally similar compound in the provided evidence is 4-chloro-1-(2,5-dimethylphenyl)-1-butanone (CAS: 71526-84-6) . Key differences include:

  • Substituents : The target compound has methoxy groups, while the analog has methyl groups and a chlorine atom.
  • Ketone position : The target’s ketone is at the 2-position (butan-2-one), whereas the analog’s ketone is at the 1-position (butan-1-one).

Physicochemical Properties (Hypothetical Comparison)

Property 4-(2,5-Dimethoxyphenyl)butan-2-one 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone
Molecular Formula C₁₂H₁₆O₃ C₁₂H₁₅ClO
Substituents 2,5-dimethoxy 2,5-dimethyl, 4-chloro
Ketone Position Butan-2-one Butan-1-one
Polarity Higher (due to methoxy groups) Moderate (chlorine adds polarity)
Solubility Likely higher in polar solvents Lower due to methyl groups

The methoxy groups in the target compound may enhance solubility in polar solvents (e.g., methanol or acetone) compared to the methyl and chloro substituents in the analog. The ketone position could also affect steric interactions and reactivity in synthetic pathways.

Research Methodologies for Comparative Studies

The provided evidence emphasizes tools like SHELX (for crystallographic refinement) and ORTEP (for molecular visualization), which are critical for analyzing structural conformations and crystal packing in related compounds . For example:

  • SHELXL : Used to refine small-molecule structures, enabling precise comparison of bond lengths and angles between analogs .
  • ORTEP-3 : Generates thermal ellipsoid diagrams to visualize steric effects of substituents .

These methods could elucidate how methoxy vs. methyl/chloro substituents influence molecular geometry and intermolecular interactions.

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